molecular formula C7H3F2NO B048942 2,6-Difluoro-4-hydroxybenzonitrile CAS No. 123843-57-2

2,6-Difluoro-4-hydroxybenzonitrile

Cat. No. B048942
M. Wt: 155.1 g/mol
InChI Key: KEIYYIGMDPTAPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Difluoro-4-hydroxybenzonitrile involves various chemical pathways. One approach employs silylated 1,1,1-tris(4-hydroxyphenyl)ethane polycondensed with difluorobenzonitriles, leading to soluble polyethers and cross-linked products under specific conditions, demonstrating the compound's versatile reactivity and potential for forming complex structures (Kricheldorf et al., 2005). Other methods focus on fluorine substitution reactions to produce fluorine-containing compounds and derivatives through nucleophilic substitution reactions (Yong-da Lin, Zhang-ting Li, Ching-Sung Chi, 1991).

Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-4-hydroxybenzonitrile has been detailed through microwave spectroscopy, revealing rotational and centrifugal distortion constants that shed light on the molecular geometry and electronic structure of the compound. This analysis provides a foundation for understanding the compound's reactivity and interactions (Sharma & Doraiswamy, 1996).

Chemical Reactions and Properties

2,6-Difluoro-4-hydroxybenzonitrile participates in various chemical reactions, including polycondensation and nucleophilic substitution, leading to a range of fluorine-containing organic compounds. These reactions underscore the compound's utility as an intermediate in synthesizing polymers and organic molecules (Kricheldorf et al., 2005).

Physical Properties Analysis

The physical properties of 2,6-Difluoro-4-hydroxybenzonitrile derivatives, such as solubilities, melting points, and thermal stabilities, are crucial for their application in various fields. Research on fluorinated poly(ether nitrile)s derived from related compounds demonstrates the material's excellent solubility and thermal stability, highlighting the potential for creating high-performance materials (Kimura et al., 2001).

Chemical Properties Analysis

The chemical properties of 2,6-Difluoro-4-hydroxybenzonitrile, including reactivity with nucleophiles and the formation of various derivatives, reveal its versatility as a chemical intermediate. Studies on its reactions with different nucleophiles to produce novel fluorine-containing nitrogen and sulfur compounds further illustrate the compound's broad utility in organic synthesis (Yong-da Lin, Zhang-ting Li, Ching-Sung Chi, 1991).

Scientific Research Applications

  • Biological Effects : The monophenolic metabolites of related compounds, like 2,6-dichlorobenzonitrile, have been shown to increase oxygen consumption in cells, which may contribute to hepatic injury in mammals (Wit & van Genderen, 1966). Another study on 2,6-dichlorobenzonitrile reveals its metabolism in rabbits and rats into various metabolites, with implications for toxicity and environmental impact (Wit & van Genderen, 1966).

  • Chemical Properties and Applications : 2,6-difluorobenzonitrile exhibits a distorted benzene ring in its microwave spectrum, indicating unique structural characteristics (Sharma & Doraiswamy, 1996). It also forms the basis for multicyclic poly(benzonitrile ether)s, which have potential applications in pharmaceuticals and cosmetics (Kricheldorf et al., 2005).

  • Environmental Impact and Management : The non-catalytic hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide in high temperature liquid water is technically feasible and can reduce wastewater pollution (Ren Haoming, 2011). Biotransformation studies demonstrate that certain bacteria can convert benzonitrile herbicides into less acutely toxic amides (Veselá et al., 2012).

  • Synthesis and Manufacturing : A study details the efficient production of 2,6-difluorobenzamide by recombinant Escherichia coli, indicating potential for industrial synthesis (Yang et al., 2018). Additionally, novel fluorinated poly(ether nitrile)s derived from related compounds like PFBN demonstrate excellent solubility and thermal stability, suitable for creating tough, transparent films (Kimura et al., 2001).

Safety And Hazards

2,6-Difluoro-4-hydroxybenzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name

2,6-difluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIYYIGMDPTAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381124
Record name 2,6-Difluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-hydroxybenzonitrile

CAS RN

123843-57-2
Record name 2,6-Difluoro-4-hydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123843-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred, homogeneous mixture of finely powdered, compound 27 (17.0 g, 0.10 mol), aluminium chloride (29.4 g, 0.22 mol) and sodium chloride (7.1 g, 0.12 mol) was heated to 180° C. over 25 min and then at 180° C. for 1 h (glc and tlc analyses both revealed a complete reaction). Ice-water was added, and the product was extracted into ether (twice). The combined ethereal extracts were washed with water, and the product was extracted into 10% sodium hydroxide (twice) and the combined basic extracts were acidified with 36% hydrochloric acid. The product was extracted into ether (twice), and the combined ethereal extracts were washed with water and dried (MgSO4). The solvent was removed in vacuo to give a fawn solid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Q Wei, X Yuan, L Zhang, L Wang, H Yang… - Molecular Crystals and …, 2008 - Taylor & Francis
Two series of symmetric ester liquid crystals (nAFBHQ and nADFBHQ) with lateral fluorine atoms have been synthesized. Their chemical structures were measured by FTIR, 1 H NMR, …
Number of citations: 4 www.tandfonline.com
Q Wei, X Guo, H Yang - Molecular Crystals and Liquid Crystals, 2012 - Taylor & Francis
Two series of hydrogen-bonded liquid crystal complexes have been obtained from binary mixtures of 4, 4′-bipyridine and 2-fluoro-6-X-4-alkoxybenzoic acids (where X = H or F) with a …
Number of citations: 12 www.tandfonline.com
WL He, L Wang, Z Yang, H Yang, MW Xie - Liquid Crystals, 2011 - Taylor & Francis
Three series of cholesteryl-containing supramolecular hydrogen-bonded (H-bonded) liquid crystal (LC) complexes with different number of fluoro-substituent were synthesised and …
Number of citations: 13 www.tandfonline.com
GW Gray, M Hird, D Lacey, KJ Toyne - Molecular Crystals and …, 1989 - Taylor & Francis
A series of 4-cyanophenyl 4-X-benzoates and a series of 4-cyanobiphenyl-4′-yl 4-X-benzoates (X =pentyl, butoxy) have been prepared without fluoro-substitution and with mono-…
Number of citations: 87 www.tandfonline.com
H Hu, Y Sui, M Ueda, J Qian, L Wang… - Journal of Membrane …, 2018 - Elsevier
Aromatic ionomers have emerged as promising alternatives to perfluorosulfonic acid polymers to be applied as proton exchange membranes in fuel cells. However, the paradox …
Number of citations: 21 www.sciencedirect.com
Q Wei, L Shi, X Yuan, L Zhang, H Cao, H Yang - Liquid Crystals, 2007 - Taylor & Francis
Three kinds of benzoic acid compounds were synthesized and characterized; the corresponding symmetric hydrogen‐bonded liquid crystalline complexes based on these benzoic acid …
Number of citations: 15 www.tandfonline.com
JG Kettle, R Anjum, E Barry, D Bhavsar… - Journal of Medicinal …, 2018 - ACS Publications
While the treatment of gastrointestinal stromal tumors (GISTs) has been revolutionized by the application of targeted tyrosine kinase inhibitors capable of inhibiting KIT-driven …
Number of citations: 43 pubs.acs.org
H Nishikawa, M Kuwayama, A Nihonyanagi… - Journal of Materials …, 2023 - pubs.rsc.org
Recently, ferroelectric fluid, such as ferroelectric nematic liquid crystals (NFLCs) and ferroelectric smectic A LCs (SmAFLCs), has been of great fundamental and practical interest owing …
Number of citations: 3 pubs.rsc.org
Y Sui, Y Du, H Hu, J Qian, X Zhang - Journal of Materials Chemistry A, 2019 - pubs.rsc.org
Generating acid–base interactions between sulfonic acid groups in a proton exchange membrane (PEM) and the incorporation of basic groups are effective approaches to improving …
Number of citations: 27 pubs.rsc.org
N Aziz, SM Kelly, W Duffy, M Goulding - Liquid Crystals, 2008 - Taylor & Francis
The synthesis is reported of new meta‐substituted quaterphenyls and several related dimers as dopants for nematic mixtures with flexoelectric properties. The number and nature of the …
Number of citations: 31 www.tandfonline.com

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